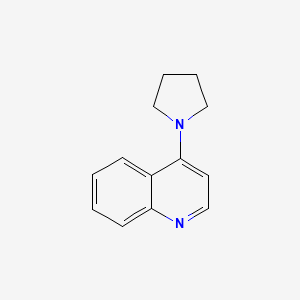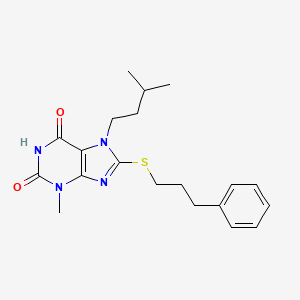
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known as MRS3558, is a selective antagonist of the P2Y6 receptor. This receptor is involved in various physiological processes, including inflammation, immune responses, and neuroprotection. MRS3558 has been studied extensively in recent years due to its potential therapeutic applications.
Mécanisme D'action
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When activated, the P2Y6 receptor stimulates the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione inhibits the activation of the P2Y6 receptor, thereby reducing the production of pro-inflammatory cytokines and inflammation.
Effets Biochimiques Et Physiologiques
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, which can protect neurons from damage and death. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties, although the exact mechanism is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, which allows for more specific targeting of this receptor. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to be stable under various conditions, which makes it suitable for use in experiments. However, one limitation of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is that it has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the development of more potent and selective P2Y6 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. In addition, further studies are needed to fully understand the mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione and its biochemical and physiological effects.
Méthodes De Synthèse
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the synthesis of 3-methyl-7-bromo-8-(3-phenylpropylsulfanyl)purine-2,6-dione, which is then reacted with 3-methylbutylmagnesium bromide to obtain 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been studied for its potential anti-cancer properties.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-14(2)11-12-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-7-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLRXKXANCSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(3-methylbutyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

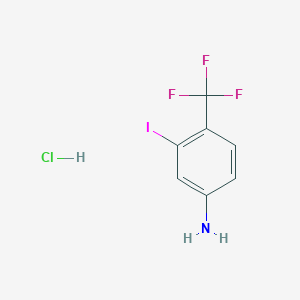
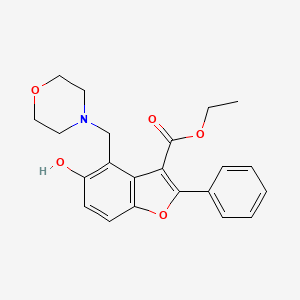
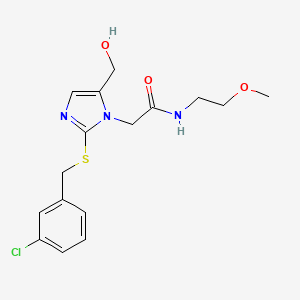
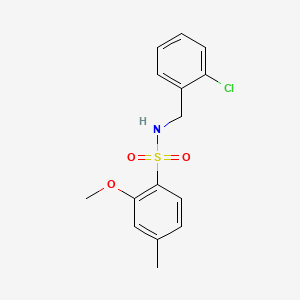
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
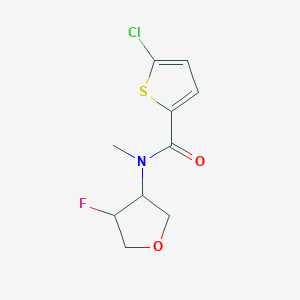
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)
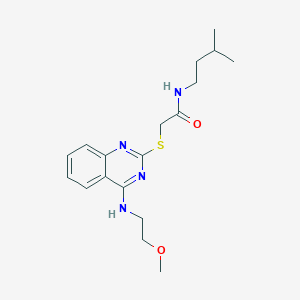
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
